molecular formula C12H12FNO3 B3027588 Methyl 1-((4-fluorophenyl)carbamoyl)cyclopropanecarboxylate CAS No. 1345847-71-3

Methyl 1-((4-fluorophenyl)carbamoyl)cyclopropanecarboxylate

Cat. No. B3027588
M. Wt: 237.23
InChI Key: BQEDPQDMNWOYLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl 1-((4-fluorophenyl)carbamoyl)cyclopropanecarboxylate” is a chemical compound with the CAS Number: 1345847-71-3 . It has a molecular weight of 237.23 and its IUPAC name is methyl 1-((4-fluorophenyl)carbamoyl)cyclopropane-1-carboxylate . The compound is typically stored in a dry room at normal temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H12FNO3/c1-17-11(16)12(6-7-12)10(15)14-9-4-2-8(13)3-5-9/h2-5H,6-7H2,1H3,(H,14,15) . This code provides a specific textual representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

“Methyl 1-((4-fluorophenyl)carbamoyl)cyclopropanecarboxylate” is a solid at room temperature . It has a molecular weight of 237.23 .

Scientific Research Applications

  • Antibacterial Properties : Fluoronaphthyridines, including derivatives of cyclopropanecarboxylate, have shown potential as antibacterial agents. For instance, certain compounds have demonstrated enhanced in vitro and in vivo antibacterial activities, especially with specific substitutions (Bouzard et al., 1992).

  • Chemical Synthesis and Stability : Studies on the hydrolysis kinetics of various 1-carbamoyl-5-fluorouracil derivatives, including those similar to Methyl 1-((4-fluorophenyl)carbamoyl)cyclopropanecarboxylate, provide insights into their stability and reactivity in different conditions. These derivatives hydrolyze to yield 5-fluorouracil, indicating their potential in chemical synthesis (Buur & Bundgaard, 1985).

  • Molecular Structure and Optical Properties : Studies on the molecular structure, HOMO-LUMO, and hyperpolarizability of related compounds, such as Methyl 4,4″-difluoro-5'-methoxy-1,1':3',1″-terphenyl-4'-carboxylate, suggest potential applications in nonlinear optical properties. This research provides a basis for understanding the electronic properties and stability of similar fluorinated compounds (Sheena Mary et al., 2014).

  • Antitumor Applications : Certain derivatives, like CHM-1-P-Na synthesized from 2-(2-fluorophenyl)-6,7-methylenedioxyquinolin-4-one, exhibit promising antitumor activities. This indicates the potential of similar fluorinated cyclopropanecarboxylate compounds in cancer research and treatment (Li-Chen Chou et al., 2010).

  • Drug Development for Neurodegenerative Diseases : Compounds like CHF5074, a γ‐secretase modulator, demonstrate the potential of cyclopropanecarboxylate derivatives in the treatment of neurodegenerative diseases, such as Alzheimer's. This research contributes to the understanding of how these compounds can influence brain β‐amyloid pathology (Imbimbo et al., 2009).

Safety And Hazards

This compound is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes in case of eye contact (P305+P351+P338) .

properties

IUPAC Name

methyl 1-[(4-fluorophenyl)carbamoyl]cyclopropane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12FNO3/c1-17-11(16)12(6-7-12)10(15)14-9-4-2-8(13)3-5-9/h2-5H,6-7H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQEDPQDMNWOYLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CC1)C(=O)NC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 1-((4-fluorophenyl)carbamoyl)cyclopropanecarboxylate

CAS RN

1345847-71-3
Record name Methyl 1-((4-fluorophenyl)carbamoyl)cyclopropane carboxylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1345847713
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name METHYL 1-((4-FLUOROPHENYL)CARBAMOYL)CYCLOPROPANE CARBOXYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L3H3F16H8J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

Cyclopropane-1,1-dicarboxylic acid monomethylester (2 g, 13.88 mmol) was dissolved in DMF (28 mL) and 4-fluoroaniline (1.999 mL, 20.82 mmol) was added, followed by diisopropylethylamine (12.12 mL, 69.4 mmol) and O-(benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium tetrafluoroborate (8.91 g, 27.8 mmol). The mixture stirred at room temperature for 15 hours and was then diluted with ethyl acetate (200 mL) and washed with 10% aqueous lithium chloride (3×100 mL) and brine (100 mL). The organic layer was dried over magnesium sulfate and evaporated to yield the crude product as a brown solid. It was purified by silica gel chromatography (0 to 20% ethyl acetate/hexane) to give methyl 1-((4-fluorophenyl)carbamoyl)cyclopropanecarboxylate (3.28 g, 99% yield) as a light yellow solid. 1H NMR (400 MHz, DMSO-d6): δ 10.32 (s, 1H), 7.60 (m, 2H), 7.12 (m, 2H)), 3.66 (s, 3H), 1.38 (m, 4H); MS (ESI) m/z: 238.1 (M+H+).
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
28 mL
Type
solvent
Reaction Step One
Quantity
1.999 mL
Type
reactant
Reaction Step Two
Quantity
12.12 mL
Type
reactant
Reaction Step Three
Quantity
8.91 g
Type
reactant
Reaction Step Four
Quantity
200 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 1-((4-fluorophenyl)carbamoyl)cyclopropanecarboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 1-((4-fluorophenyl)carbamoyl)cyclopropanecarboxylate
Reactant of Route 3
Reactant of Route 3
Methyl 1-((4-fluorophenyl)carbamoyl)cyclopropanecarboxylate
Reactant of Route 4
Reactant of Route 4
Methyl 1-((4-fluorophenyl)carbamoyl)cyclopropanecarboxylate
Reactant of Route 5
Reactant of Route 5
Methyl 1-((4-fluorophenyl)carbamoyl)cyclopropanecarboxylate
Reactant of Route 6
Reactant of Route 6
Methyl 1-((4-fluorophenyl)carbamoyl)cyclopropanecarboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.